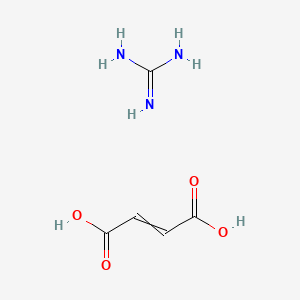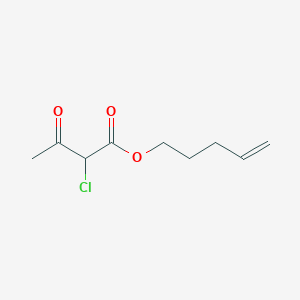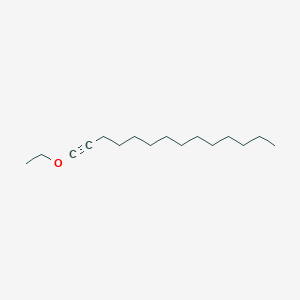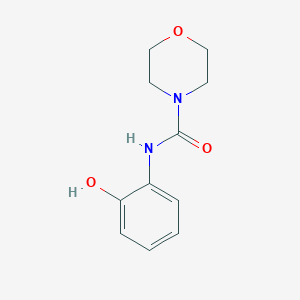
8-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)octanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)octanoic acid is a chemical compound that belongs to the class of tetrazoles Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)octanoic acid typically involves the formation of the tetrazole ring followed by the attachment of the octanoic acid chain. One common method includes the cycloaddition reaction between a nitrile and an azide to form the tetrazole ring. The reaction conditions often require the use of a catalyst such as zinc chloride (ZnCl2) and can be carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product yield and purity.
化学反応の分析
Types of Reactions: 8-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)octanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The hydrogen atoms on the tetrazole ring can be substituted with various functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used to introduce halogen atoms into the tetrazole ring.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other nitrogen-containing derivatives.
Substitution: Halogenated tetrazole derivatives.
科学的研究の応用
8-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)octanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a bioisostere for carboxylic acids in pharmaceuticals.
作用機序
The mechanism of action of 8-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)octanoic acid involves its interaction with various molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxylic acid-containing compounds. This interaction can lead to the inhibition of enzymes or receptors, resulting in various biological effects. The sulfur atom in the tetrazole ring can also participate in redox reactions, further contributing to its biological activity .
類似化合物との比較
5-(1H-Tetrazol-5-yl)isophthalic acid: Known for its use in the synthesis of metal-organic frameworks with unique properties.
Thiophene-2-carbaldehyde oxime: Investigated for its antibacterial activity.
Uniqueness: 8-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)octanoic acid stands out due to the presence of both the tetrazole ring and the octanoic acid chain, which confer unique chemical and biological properties
特性
CAS番号 |
61606-37-9 |
|---|---|
分子式 |
C9H16N4O2S |
分子量 |
244.32 g/mol |
IUPAC名 |
8-(5-sulfanylidene-2H-tetrazol-1-yl)octanoic acid |
InChI |
InChI=1S/C9H16N4O2S/c14-8(15)6-4-2-1-3-5-7-13-9(16)10-11-12-13/h1-7H2,(H,14,15)(H,10,12,16) |
InChIキー |
RUXSMGTUQWCKQS-UHFFFAOYSA-N |
正規SMILES |
C(CCCC(=O)O)CCCN1C(=S)N=NN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methyl}oxophosphanium](/img/structure/B14586250.png)
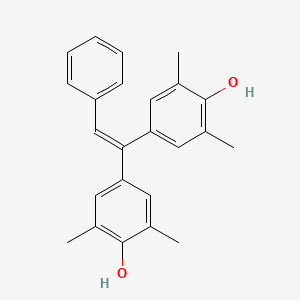

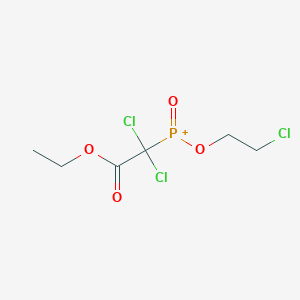


![1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy-](/img/structure/B14586304.png)
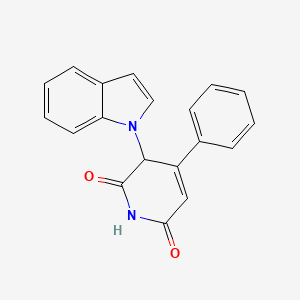
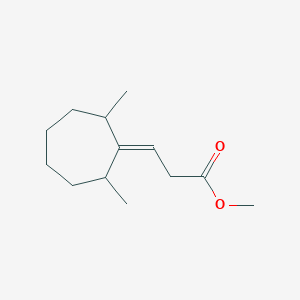
![N-(2-Aminoethyl)-N-[2-(dodecylamino)ethyl]glycine](/img/structure/B14586318.png)
